![molecular formula C20H22N2O6S B1455920 N-Deacetyl apremilast CAS No. 635705-72-5](/img/structure/B1455920.png)
N-Deacetyl apremilast
Descripción general
Descripción
N-Deacetyl apremilast , also known as CC-10055 , is a derivative of apremilast . Apremilast is an oral medication used for the treatment of certain types of psoriasis and psoriatic arthritis . It acts as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4) , modulating various pro- and anti-inflammatory mediators . N-Deacetyl apremilast is a metabolite of apremilast and plays a role in its pharmacokinetics and disposition .
Molecular Structure Analysis
The molecular formula of N-Deacetyl apremilast is C20H22N2O6S , with a molar mass of approximately 418.46 g/mol . Here’s its chemical structure:
Chemical Reactions Analysis
N-Deacetyl apremilast undergoes various metabolic reactions, including hydrolysis, oxidation, and glucuronidation. The predominant metabolite is O-desmethyl apremilast glucuronide . These reactions impact its pharmacokinetics and contribute to its overall disposition in the body .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Psoriasis Treatment
“N-Deacetyl apremilast” is a derivative of Apremilast, which is an orally administered drug approved for the treatment of active psoriatic arthritis in adults . It has also been assigned for the treatment of dermatologic psoriasis .
Treatment of Other Autoimmune Diseases
Apart from psoriasis, Apremilast has been found to be potentially effective for treating various other diseases such as rheumatoid arthritis, atopic dermatitis, and Beçhet’s syndrome .
Inhibitor of Phosphodiesterase 4 (PDE4)
Apremilast is a novel, orally available small molecule that specifically inhibits PDE4 . This inhibition modulates multiple pro- and anti-inflammatory mediators .
Asymmetric Synthesis
A new protocol for the asymmetric synthesis of apremilast using tert-butanesulfinamide as a chiral auxiliary has been described . This synthetic route consisted of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde, and apremilast was accordingly obtained in an overall 56% yield and with 95.5% ee .
Self-Nanoemulsifying Drug Delivery System (SNEDDS)
A self-nanoemulsifying drug delivery system (SNEDDS) of Apremilast has been formulated to enhance Apremilast’s solubility, dissolution, and oral bioavailability . The optimum formulation showed the maximum in vitro drug release (94.9%) over 24 h .
Pharmacokinetics Studies
Pharmacokinetics studies have been conducted on Apremilast. The studies showed that the relative bioavailability of Apremilast in SNEDDS was 703.66% compared to Apremilast suspension (100%) over 24 h .
Mecanismo De Acción
Target of Action
N-Deacetyl Apremilast primarily targets the enzyme phosphodiesterase 4 (PDE4) which is centrally involved in the cytokine production of inflammatory cells, angiogenesis, and the functional properties of other cell types .
Mode of Action
N-Deacetyl Apremilast, similar to Apremilast, is an inhibitor of PDE4 . PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger in cells . By inhibiting PDE4, N-Deacetyl Apremilast increases intracellular cAMP levels . This increase in cAMP levels leads to a modulation of the production of multiple pro-inflammatory and anti-inflammatory mediators .
Biochemical Pathways
The increase in cAMP levels by N-Deacetyl Apremilast affects multiple biochemical pathways. It regulates immune responses associated with psoriasis and psoriatic arthritis . It also blocks the synthesis of several pro-inflammatory cytokines and chemokines, such as tumor necrosis factor alpha, interleukin 23, CXCL9, and CXCL10 in multiple cell types .
Pharmacokinetics
It is extensively metabolized via multiple pathways, with unchanged drug representing a small percentage of the circulating radioactivity and excreted radioactivity . The predominant metabolite is O-desmethyl apremilast glucuronide .
Result of Action
The increase in cAMP levels by N-Deacetyl Apremilast leads to a decrease in the production of pro-inflammatory mediators and an increase in the production of anti-inflammatory mediators . This results in anti-inflammatory effects in vitro and has shown efficacy in a pre-clinical mouse model for psoriasis . It also has profound anti-inflammatory properties in animal models of inflammatory disease, as well as human chronic inflammatory diseases such as psoriasis and psoriatic arthritis .
Action Environment
The action of N-Deacetyl Apremilast can be influenced by various environmental factors. For instance, co-administration of N-Deacetyl Apremilast with ketoconazole resulted in a significant increase in N-Deacetyl Apremilast AUC, indicating that CYP3A4/5 metabolism plays an important role in N-Deacetyl Apremilast clearance . This suggests that the efficacy and stability of N-Deacetyl Apremilast can be influenced by factors such as drug interactions and the metabolic state of the individual.
Propiedades
IUPAC Name |
4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-4-28-17-10-12(8-9-16(17)27-2)15(11-29(3,25)26)22-19(23)13-6-5-7-14(21)18(13)20(22)24/h5-10,15H,4,11,21H2,1-3H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJUWEUNUCJYER-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
635705-72-5 | |
Record name | N-Deacetyl apremilast | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635705725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DEACETYL APREMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU766G6PHK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.